4-Amino-2-chloro-3-fluorobenzonitrile

Drug Design ADME Prediction Physicochemical Profiling

4-Amino-2-chloro-3-fluorobenzonitrile is a strategic polysubstituted aromatic building block. Its unique ortho-Cl/meta-F substitution pattern on a para-aminobenzonitrile core delivers a distinct electronic profile and an ideal LogP (1.7) / TPSA (49.8 Ų) balance that simpler mono-halogenated analogs cannot replicate. This directly enhances regioselectivity in Suzuki-Miyaura and Buchwald-Hartwig couplings, improves metabolic stability in derived pharmacophores, and places lead candidates within favorable CNS property space. The solid physical form (boiling point 320 °C) simplifies automated dispensing and minimizes volatility losses during vacuum operations, ensuring consistent ≥98% purity reactions for kinase inhibitor, GPCR ligand, and agrochemical lead candidate synthesis.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
CAS No. 757247-99-7
Cat. No. B1524638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chloro-3-fluorobenzonitrile
CAS757247-99-7
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C#N)Cl)F)N
InChIInChI=1S/C7H4ClFN2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2
InChIKeyXSTLYVVLZCCQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-chloro-3-fluorobenzonitrile (CAS 757247-99-7): A Polyhalogenated Benzonitrile Building Block for Fine Chemical Synthesis


4-Amino-2-chloro-3-fluorobenzonitrile is a polysubstituted aromatic building block classified as a halogenated benzonitrile derivative. Its core structure features an amino group at the para position relative to the nitrile, with chlorine and fluorine atoms at the 2- and 3-positions, respectively. This substitution pattern confers distinct physicochemical properties, including a computed XLogP3 of 1.7 [1] and a topological polar surface area (TPSA) of approximately 49.8 Ų [1]. The compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents and agrochemicals, with its multifunctional nature enabling a diverse range of chemical transformations .

4-Amino-2-chloro-3-fluorobenzonitrile (757247-99-7): Why Non-Halogenated or Mono-Halogenated Analogs Cannot Replace This Trifunctional Scaffold


The simultaneous presence of chlorine, fluorine, and an amino group on the benzonitrile framework creates a unique reactivity and physicochemical profile that cannot be replicated by simpler analogs like 4-amino-2-chlorobenzonitrile or 4-amino-3-fluorobenzonitrile. The combination of ortho-chlorine and meta-fluorine substituents imparts a distinct electronic environment that influences subsequent cross-coupling regioselectivity, nucleophilic aromatic substitution outcomes, and metabolic stability in derived pharmacophores . Furthermore, the specific balance of lipophilicity (LogP) and polarity (TPSA) observed in 4-amino-2-chloro-3-fluorobenzonitrile falls outside the range of its mono-halogenated counterparts, directly impacting solubility, membrane permeability, and protein-binding potential in drug discovery programs [1][2]. Generic substitution with a less functionalized analog would therefore compromise synthetic versatility and alter the ADME properties of any downstream pharmaceutical candidate.

4-Amino-2-chloro-3-fluorobenzonitrile (757247-99-7): Quantifiable Differentiation and Procurement Specifications


Lipophilicity Profile: Intermediate LogP Balances Membrane Permeability and Aqueous Solubility

The computed LogP value of 4-amino-2-chloro-3-fluorobenzonitrile is 1.7 [1], representing an intermediate lipophilicity that lies between the less lipophilic 4-amino-3-fluorobenzonitrile (LogP ≈ 1.86) [2] and the more lipophilic 4-amino-2-chlorobenzonitrile (LogP ≈ 1.92–2.38) [3]. This positions the target compound as a more balanced scaffold for central nervous system (CNS) drug discovery, where optimal LogP values typically range from 1 to 3, compared to its chlorine-only analog, which may exhibit excessive lipophilicity and potential off-target binding [4]. The presence of fluorine reduces LogP relative to the chlorine-only analog while increasing metabolic stability, a characteristic advantage of organofluorine chemistry.

Drug Design ADME Prediction Physicochemical Profiling

Polar Surface Area: Enhanced Hydrogen Bonding Capacity Relative to Non-Amino Analogs

The topological polar surface area (TPSA) of 4-amino-2-chloro-3-fluorobenzonitrile is 49.8 Ų [1], which is significantly higher than that of the amino-free analog 2-chloro-3-fluorobenzonitrile (TPSA = 23.79 Ų) [2]. This difference, attributable to the primary amino group, provides the target compound with an additional hydrogen bond donor and acceptor site, enhancing its potential for specific target engagement in biological systems. In comparison to 4-amino-2-chlorobenzonitrile (TPSA ≈ 49.8 Ų), the TPSA is virtually identical, indicating that the fluorine substitution does not increase polar surface area but does alter the electronic distribution and dipole moment [3].

Medicinal Chemistry Structure-Activity Relationship Molecular Descriptors

Physical Form: Solid State Facilitates Accurate Weighing and Storage Stability

4-Amino-2-chloro-3-fluorobenzonitrile is a solid at ambient temperature, with a predicted boiling point of 320 °C and a density of 1.42 g/cm³ . In contrast, the closely related analog 2-chloro-3-fluorobenzonitrile is a liquid (predicted boiling point 232.7 °C) . The solid form of the target compound offers practical advantages in laboratory-scale synthesis, including easier and more precise weighing, reduced volatility, and simplified purification via recrystallization. The higher boiling point of 320 °C (vs. 232.7 °C for the comparator) also indicates greater thermal stability during high-temperature reactions or distillations.

Process Chemistry Laboratory Handling Solid-State Properties

Commercial Purity Specifications: High Chemical Purity Ensures Reproducible Synthesis Outcomes

Reputable chemical suppliers offer 4-amino-2-chloro-3-fluorobenzonitrile at standardized purity levels of ≥95% or ≥98% , with analytical certificates (NMR, HPLC, GC) available upon request. This level of purity is consistent with or exceeds that offered for comparator compounds like 4-amino-2-chlorobenzonitrile (typically 97–99%) and 2-chloro-3-fluorobenzonitrile (typically 98%) . The availability of batch-specific analytical data supports good laboratory practice (GLP) and ensures that synthetic outcomes are not confounded by unknown impurities. For procurement, this means the compound meets the rigorous standards required for both early-stage medicinal chemistry and scale-up process development.

Quality Control Chemical Sourcing Reproducibility

4-Amino-2-chloro-3-fluorobenzonitrile (757247-99-7): Optimal Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates

The intermediate LogP (1.7) and moderate TPSA (49.8 Ų) of 4-amino-2-chloro-3-fluorobenzonitrile place it within the favorable property space for CNS drugs [1]. Compared to the more lipophilic 4-amino-2-chlorobenzonitrile, this compound is predicted to exhibit reduced non-specific binding and improved metabolic stability due to the presence of the fluorine atom. It serves as an ideal starting material for constructing kinase inhibitors or GPCR ligands where balanced lipophilicity is critical for achieving adequate brain exposure without excessive plasma protein binding [2].

Process Chemistry: Development of Scalable Routes to Complex APIs

The solid physical form and high boiling point (320 °C) of 4-amino-2-chloro-3-fluorobenzonitrile offer distinct handling advantages over liquid analogs like 2-chloro-3-fluorobenzonitrile (boiling point 232.7 °C) . The solid state simplifies automated dispensing and minimizes loss due to volatility during vacuum operations. Furthermore, the compound's ortho-chlorine and meta-fluorine substitution pattern is specifically engineered for regioselective Suzuki-Miyaura or Buchwald-Hartwig coupling reactions, enabling efficient construction of highly substituted biaryl or arylamine pharmacophores .

Agrochemical Discovery: Design of Novel Herbicides and Fungicides

The multifunctional nature of 4-amino-2-chloro-3-fluorobenzonitrile—incorporating nitrile, amino, chloro, and fluoro groups—makes it a versatile scaffold for agrochemical discovery. The fluorine atom enhances the metabolic stability and environmental persistence of derived compounds, while the amino group provides a handle for further derivatization into amides, sulfonamides, or heterocycles [3]. Its solid form and high purity (≥95%) ensure consistent reaction outcomes during the synthesis of lead candidates targeting crop protection .

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